

A Technical Guide to the Spectroscopic Data of N-acetyl-N'-phenylthiourea

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Compound of Interest

Compound Name: Acetamide, N-
[(phenylamino)thioxomethyl]-

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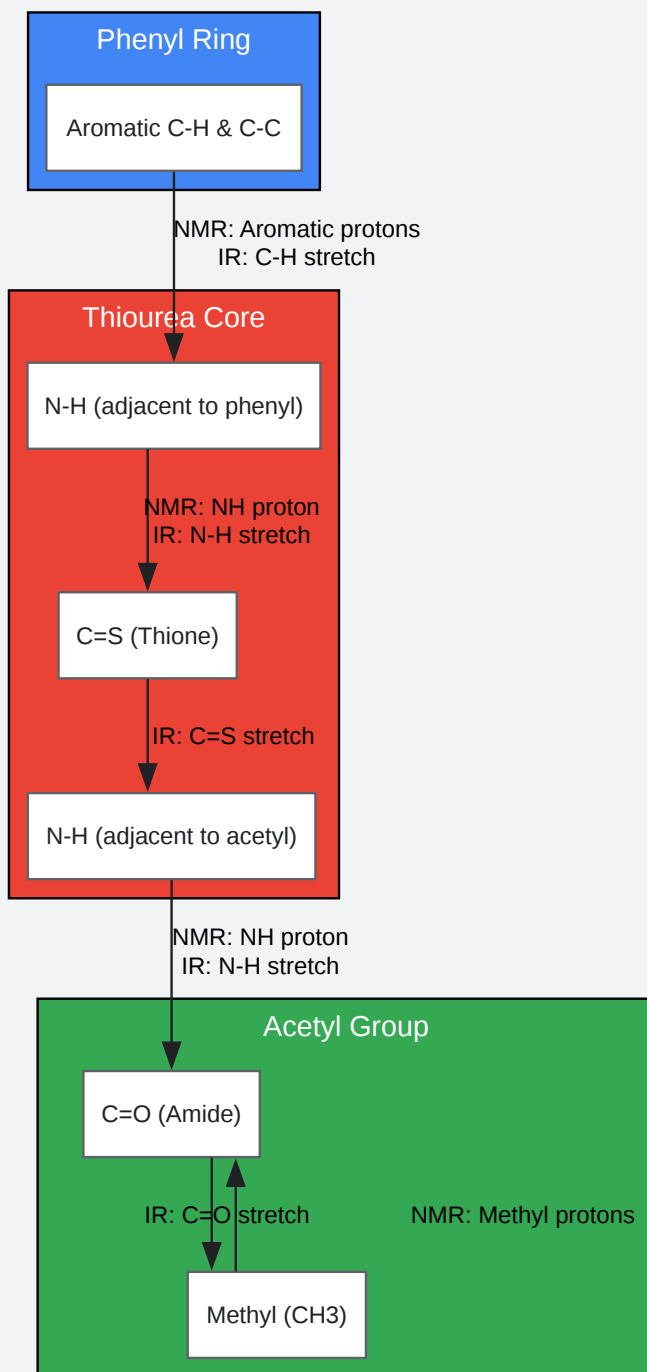
This technical guide provides an in-depth overview of the spectroscopic data for N-acetyl-N'-phenylthiourea, a compound of interest in various research and development fields. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols. The information is structured to be a practical resource for laboratory work and further investigation.

Molecular Structure and Properties

N-acetyl-N'-phenylthiourea, also known as 3-acetyl-1-phenylthiourea, possesses the chemical formula $C_9H_{10}N_2OS$ and a molecular weight of 194.25 g/mol [1]. The molecule features a phenyl ring and an acetyl group attached to a thiourea core. This structure gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization.

Key Structural Features for Spectroscopic Analysis

Key Structural Features of N-acetyl-N'-phenylthiourea

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Caption: Key functional groups of N-acetyl-N'-phenylthiourea and their expected spectroscopic signals.

Spectroscopic Data

The following tables summarize the available spectroscopic data for N-acetyl-N'-phenylthiourea and related compounds for comparative purposes.

¹H NMR Data

While specific ¹H NMR data for N-acetyl-N'-phenylthiourea is not readily available in the reviewed literature, data for a closely related compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, is presented below for reference. The spectra were recorded in CDCl₃ at 500 MHz[2].

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Proposed)
12.29	s	1H	NH (Thiourea)
9.46	s	1H	NH (Amide)
7.69	d, J = 7.6 Hz	2H	Aromatic H
7.68	d, J = 8.3 Hz	1H	Aromatic H
7.50	d, J = 2.0 Hz	1H	Aromatic H
7.42	t, J = 7.6 Hz	2H	Aromatic H
7.40	dd, J=2.0, 8.3 Hz	1H	Aromatic H
7.29	t, J = 7.6 Hz	1H	Aromatic H

Note: The chemical shifts for N-acetyl-N'-phenylthiourea are expected to differ, particularly in the aromatic region and the absence of signals corresponding to the dichlorobenzoyl group. The acetyl methyl group should appear as a singlet, typically in the range of 2-2.5 ppm.

¹³C NMR Data

Similar to the ^1H NMR data, specific ^{13}C NMR data for N-acetyl-N'-phenylthiourea is not readily available. The data below for N-(2,4-dichloro)benzoyl-N'-phenylthiourea in CDCl_3 at 125 MHz is provided for comparison[2].

Chemical Shift (δ) ppm	Assignment (Proposed)
177.7	C=S
165.3	C=O
139.2	Aromatic C
137.4	Aromatic C
132.2	Aromatic C
131.6	Aromatic C
130.9	Aromatic C
130.6	Aromatic C
129.0 (2C)	Aromatic C
128.1	Aromatic C
127.2	Aromatic C
124.2 (2C)	Aromatic C

Note: For N-acetyl-N'-phenylthiourea, a signal for the acetyl methyl carbon would be expected around 20-30 ppm, and the chemical shift of the carbonyl carbon might differ.

Infrared (IR) Spectroscopy Data

The IR spectrum of N-(2,4-dichloro)benzoyl-N'-phenylthiourea (KBr disk) shows the following characteristic peaks[2]. These provide an indication of the expected vibrational modes for N-acetyl-N'-phenylthiourea.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3168	-	N-H Stretching
1686	-	C=O Stretching (Amide)
1537	-	N-H Bending

Mass Spectrometry (MS) Data

While a specific mass spectrum for N-acetyl-N'-phenylthiourea was not found, the molecular weight is confirmed by crystal data to be 194.25 g/mol [1]. The mass spectrum of the parent compound, phenylthiourea, shows a molecular ion peak at m/z 152[3]. For N-acetyl-N'-phenylthiourea, the molecular ion peak [M]⁺ is expected at m/z 194. An [M+H]⁺ peak may be observed at m/z 195 in techniques like ESI.

Experimental Protocols

Synthesis of N-acetyl-N'-phenylthiourea

The following protocol is adapted from the synthesis of 3-acetyl-1-phenylthiourea[1].

Materials:

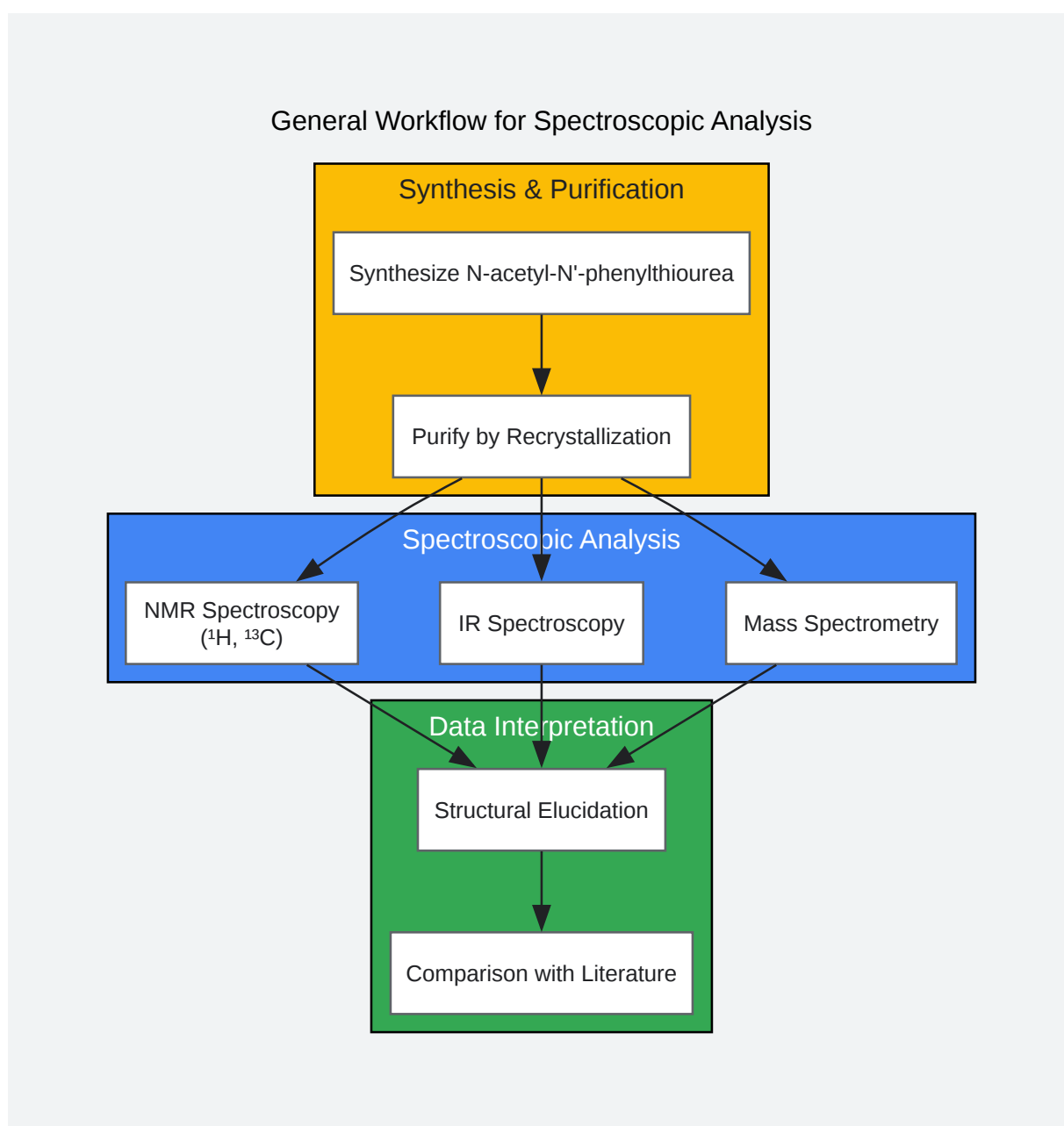
- Acetyl chloride (0.1 mol, 7.13 mL)
- Potassium thiocyanate (KSCN) (0.11 mol)
- Aniline (0.1 mol)
- Dry acetone (75 mL)
- Ethyl acetate

Procedure:

- To a stirred solution of KSCN (0.11 mol) in 50 mL of dry acetone, add acetyl chloride (0.1 mol) dropwise.

- Slowly add a solution of aniline (0.1 mol) in 25 mL of dry acetone to the mixture.
- Reflux the reaction mixture for 5–10 minutes.
- Pour the mixture into ice-cooled water to precipitate the crude product.
- Recrystallize the precipitate from ethyl acetate to yield light green prisms.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow from synthesis to spectroscopic analysis and structural confirmation.

Conclusion

This guide provides a summary of the available spectroscopic data and a reliable synthesis protocol for N-acetyl-N'-phenylthiourea. While complete spectral data for the target compound is not fully available in the reviewed literature, the provided data for closely related analogs serves as a valuable reference for researchers. The detailed experimental protocol enables the synthesis of the compound for further in-house spectroscopic characterization. This document aims to facilitate ongoing and future research involving this versatile molecule.

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References

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